Isopropylamphetamine Isopropylamphetamine
Brand Name: Vulcanchem
CAS No.: 33236-69-0
VCID: VC17165236
InChI: InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
SMILES:
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

Isopropylamphetamine

CAS No.: 33236-69-0

Cat. No.: VC17165236

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

Isopropylamphetamine - 33236-69-0

Specification

CAS No. 33236-69-0
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name 1-phenyl-N-propan-2-ylpropan-2-amine
Standard InChI InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
Standard InChI Key PJXXJRMRHFYMEY-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(C)CC1=CC=CC=C1

Introduction

Chemical Structure and Properties

Isopropylamphetamine (IUPAC name: 1-phenyl-N-(propan-2-yl)propan-2-amine) belongs to the phenylalkylamine class. Its molecular formula is C12H19N\text{C}_{12}\text{H}_{19}\text{N}, with a molar mass of 177.286 g/mol . The compound exists as a racemic mixture, lacking defined stereocenters or E/Z isomerism . Key structural features include:

PropertyValue
Molecular FormulaC12H19N\text{C}_{12}\text{H}_{19}\text{N}
Molecular Weight177.286 g/mol
SMILESCC(C)NC(C)CC1=CC=CC=C1
InChI KeyPJXXJRMRHFYMEY-UHFFFAOYSA-N

The isopropyl group at the amine position sterically hinders interactions with monoamine transporters, explaining its attenuated stimulant effects .

Pharmacological Profile

Isopropylamphetamine’s pharmacokinetics are defined by its lipophilicity and metabolic stability. Unlike amphetamine, which primarily inhibits monoamine reuptake, isopropylamphetamine exhibits weak affinity for dopamine and norepinephrine transporters. Instead, its prolonged action stems from slow hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The metabolite profile remains poorly characterized, though demethylation and hydroxylation pathways are postulated.

Animal studies indicate a plasma half-life exceeding 12 hours, contrasting sharply with amphetamine’s 4–6 hour duration . This extended half-life correlates with sustained cerebral blood flow modulation, a property exploited in diagnostic imaging.

Medical Applications in Neuroimaging

The radiopharmaceutical derivative 123I ^{123}\text{I}-iodo-isopropylamphetamine (IMP) revolutionized single-photon emission computed tomography (SPECT) for dementia evaluation. A seminal study by Sharp et al. (1985) demonstrated its utility in distinguishing Alzheimer’s disease (AD) from multi-infarct dementia (MID) :

Key Findings from Clinical Imaging Studies

Dementia SubtypeIMP Uptake PatternNMR Correlation
Alzheimer’s DiseaseBilateral temporo-parieto-occipital deficitsNormal in 64% of cases
Multi-Infarct DementiaFocal deficits matching infarcts89% concordance with NMR
Alcohol-Related DementiaDiffuse cortical reductionMatches cortical atrophy

In AD patients, IMP revealed hypoperfusion in posterior brain regions even when structural imaging (NMR) appeared normal . This suggests IMP’s sensitivity to early functional changes preceding anatomical degeneration. For MID, IMP-NMR concordance supported its role in infarct localization.

Comparative Analysis with Related Amphetamines

The isopropyl substitution confers distinct properties compared to other amphetamines:

  • Amphetamine: Higher DAT/NET affinity, shorter duration (4–6 hr), recreational abuse potential.

  • Methamphetamine: Enhanced CNS penetration due to methylation, prolonged stimulant effects.

  • Isopropylamphetamine: Reduced transporter interaction, 12+ hr half-life, no reported abuse cases .

These differences underscore structure-activity relationship (SAR) principles: bulkier N-alkyl groups diminish stimulant potency but enhance metabolic stability.

Future Research Directions

  • Metabolic Pathway Elucidation: Detailed CYP interaction studies to predict drug-drug interactions.

  • Neuroimaging Optimization: Development of 18F^{18}\text{F}-labeled analogs for PET imaging with higher resolution.

  • Therapeutic Repurposing: Exploration of neuroprotective effects in ischemia-reperfusion models.

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